

1-(3-Nitropyridin-4-yl)ethanone IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Nitropyridin-4-yl)ethanone

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An In-depth Technical Guide: **1-(3-Nitropyridin-4-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(3-Nitropyridin-4-yl)ethanone**, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, outlines a plausible synthetic pathway with mechanistic rationale, and discusses its strategic importance in the context of drug discovery. Emphasis is placed on the compound's functional group reactivity, which serves as a versatile platform for molecular elaboration. Detailed safety protocols and predicted spectroscopic data are also presented to equip researchers with the necessary information for its effective and safe utilization in a laboratory setting.

Core Compound Identification and Physicochemical Properties

1-(3-Nitropyridin-4-yl)ethanone is a substituted pyridine derivative characterized by the presence of a nitro group at the C3 position and an acetyl group at the C4 position. This unique arrangement of an electron-withdrawing nitro group and a reactive ketone moiety makes it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Table 1: Compound Identification

Identifier	Value	Source
Preferred IUPAC Name	1-(3-nitropyridin-4-yl)ethan-1-one	[1]
Synonyms	1-(3-nitro-4-pyridinyl)ethanone	[2]
CAS Number	161871-65-4	[1] [2] [3]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1]
Molecular Weight	166.14 g/mol	[4]
InChI Key	WJBPEUKZXRFJDM- UHFFFAOYSA-N	[1] [5]

| SMILES | CC(=O)C1=C(C=NC=C1)--INVALID-LINK--=O |[\[1\]](#) |

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work.

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Pale-yellow to yellow-brown liquid or semi-solid	[4]
Density	1.318 g/cm ³	[5]
Purity	≥97%	[4]
Storage Conditions	Store in a dry, cool, well-ventilated place under an inert atmosphere.	[4] [6] [7]

| Shipping Temperature| Room Temperature | |

Plausible Synthetic Route and Mechanistic Rationale

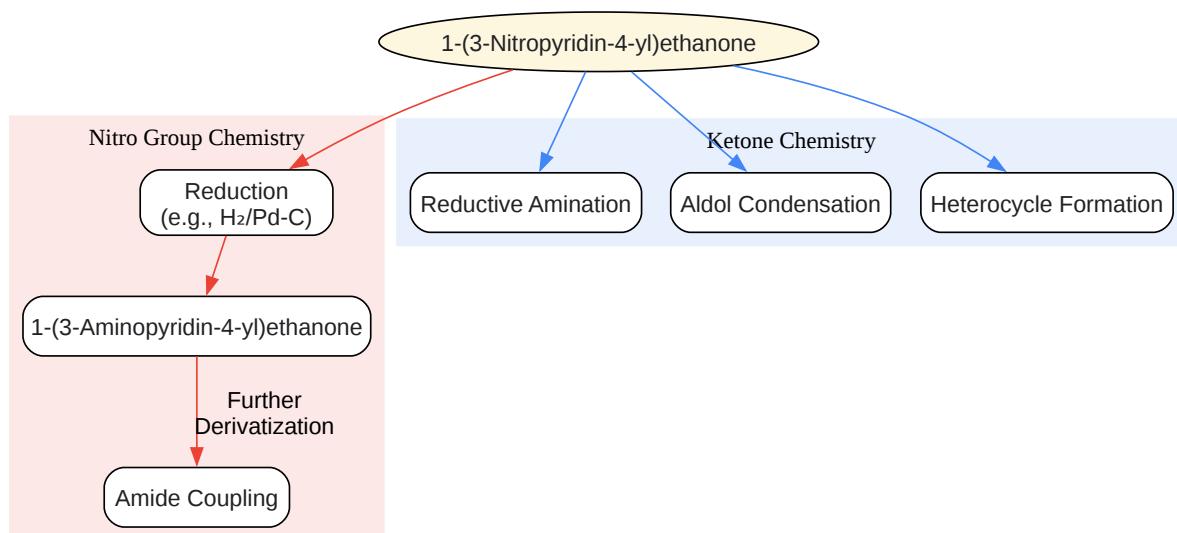
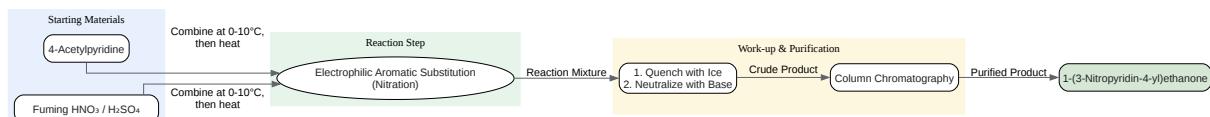
While numerous proprietary methods exist for the synthesis of nitropyridine derivatives, a general and instructive approach can be conceptualized based on established principles of heterocyclic chemistry. A plausible route involves the nitration of a suitable pyridine precursor.

Proposed Synthesis: Nitration of 4-Acetylpyridine

The direct nitration of 4-acetylpyridine presents a straightforward, albeit challenging, pathway. The pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution. Furthermore, the acetyl group is a meta-directing deactivator. However, under harsh nitrating conditions (e.g., fuming nitric acid and sulfuric acid), substitution can be forced. The nitro group is directed to the 3-position, beta to both the ring nitrogen and the acetyl group.

Causality in Experimental Design:

- **Reagents:** A mixture of fuming nitric acid (HNO_3) and concentrated sulfuric acid (H_2SO_4) is employed. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is essential for attacking the deactivated pyridine ring.
- **Temperature Control:** The reaction is highly exothermic and must be performed at low temperatures (e.g., 0-10 °C) during the addition of reagents to prevent runaway reactions and the formation of undesired byproducts. The mixture is then carefully heated to drive the reaction to completion.
- **Work-up:** The reaction is quenched by pouring it onto ice, followed by careful neutralization with a base (e.g., sodium carbonate or ammonium hydroxide). This step is critical for precipitating the product and neutralizing the strong acids. The crude product can then be purified by recrystallization or column chromatography.

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- To cite this document: BenchChem. [1-(3-Nitropyridin-4-yl)ethanone IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b067658#1-3-nitropyridin-4-yl-ethanone-iupac-name\]](https://www.benchchem.com/product/b067658#1-3-nitropyridin-4-yl-ethanone-iupac-name)

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